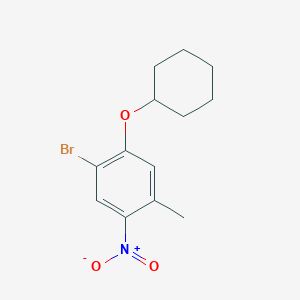
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a cyclohexyloxy group, a methyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclohexyloxy)-4-methyl-5-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
化学反应分析
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Amino-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene.
Oxidation: 1-Bromo-2-(cyclohexyloxy)-4-carboxy-5-nitrobenzene.
科学研究应用
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules for probing biological pathways.
作用机制
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene depends on the specific chemical reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.
相似化合物的比较
1-Bromo-2-(cyclohexyloxy)-4-methylbenzene: Lacks the nitro group, leading to different reactivity and applications.
1-Bromo-2-(cyclohexyloxy)-4-nitrobenzene:
2-Bromo-4-methyl-5-nitrophenol: Contains a hydroxyl group instead of the cyclohexyloxy group, resulting in different chemical behavior.
Uniqueness: 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications that are distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, along with the bulky cyclohexyloxy group, makes it a versatile compound in organic synthesis and material science.
属性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
1-bromo-2-cyclohexyloxy-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C13H16BrNO3/c1-9-7-13(11(14)8-12(9)15(16)17)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI 键 |
GXCSBRFIRSMROO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















